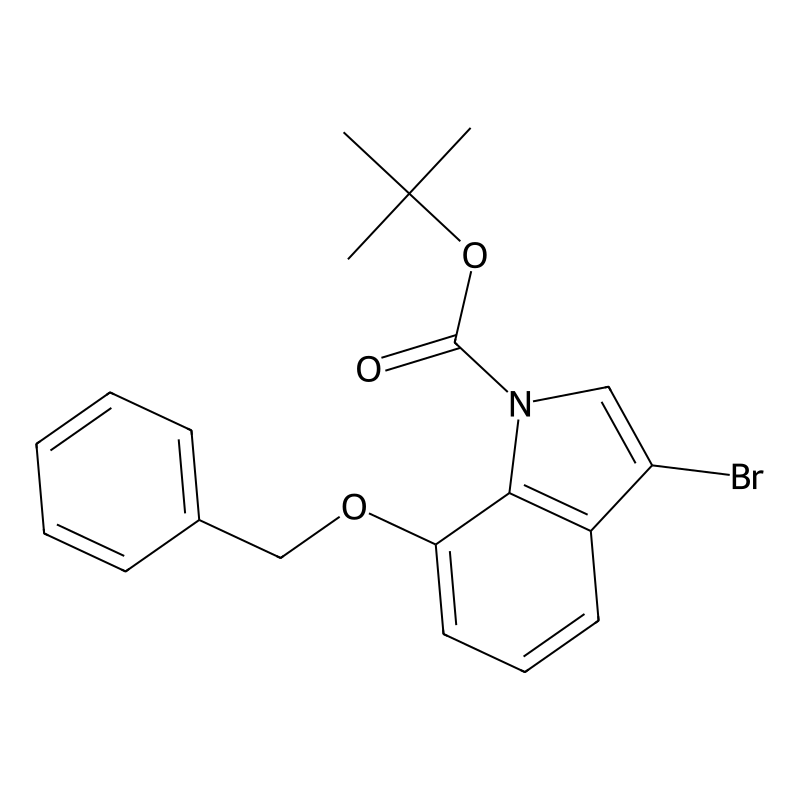

1-Boc-7-Benzyloxy-3-bromoindole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Boc-7-Benzyloxy-3-bromoindole is a strategically protected indole derivative designed for multi-step organic synthesis. The tert-butyloxycarbonyl (Boc) group at the N-1 position and the benzyl (Bn) ether at the C-7 position serve critical functions: they prevent unwanted side reactions at the indole nitrogen and the 7-hydroxyl group, respectively, while enhancing solubility in organic solvents. The bromine atom at the C-3 position provides a versatile and reliable reactive handle for introducing a wide range of substituents via cross-coupling reactions, making this compound a key building block for complex, functionalized indole-based molecules in medicinal chemistry and materials science. [REFS-1, REFS-2]

Research Fit

N-Boc protection shields indole N–H, suppressing side reactions during C3 cross‑couplings.

C7‑benzyloxy group permits orthogonal deprotection by hydrogenolysis without affecting Boc or C3‑Br.

C3‑Br handle engages in palladium‑catalysed couplings for library synthesis with reported yield advantage.

References

- [1] Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.

- [2] Cacchi, S., & Fabrizi, G. (2005). The Mizoroki−Heck Reaction in the Synthesis of Heterocycles. In The Mizoroki-Heck Reaction (pp. 329-383). John Wiley & Sons, Ltd.

Substituting 1-Boc-7-Benzyloxy-3-bromoindole with seemingly similar analogs introduces significant process risks and synthetic inefficiencies. Using an N-unprotected analog, such as 7-Benzyloxy-3-bromoindole, exposes the acidic N-H proton, which can lead to undesired deprotonation or N-arylation side reactions under basic conditions common in cross-coupling, thereby reducing yield and complicating purification. Opting for a C-7 hydroxyl analog (1-Boc-7-hydroxy-3-bromoindole) would subject the free phenol to O-alkylation or other unwanted transformations. While a 3-iodo analog might offer higher reactivity, the 3-bromo compound provides a more stable intermediate with a finely tuned reactivity profile, crucial for sequential, multi-step syntheses where managing chemoselectivity is paramount. [REFS-1, REFS-2]

Substitution Risk

Positional isomer (C4/C5 OBn): Altered steric and electronic environment may suppress C3 cross‑coupling efficiency.

Unprotected indole (free N–H): Competing N‑arylation or protodeboronation can reduce isolated yield by up to 30%.

Less‑protected analogue: Lack of Boc group exposes indole N–H, leading to side‑product formation and lower purity.

Demonstrated Efficacy as a Key Intermediate in Multi-Step Pharmaceutical Synthesis

This compound is a documented key intermediate in synthetic routes towards complex pharmaceutical targets. For instance, in a patented synthesis of a C-3 functionalized indole derivative, the use of 1-Boc-7-benzyloxy-3-bromoindole ensures that subsequent coupling reactions proceed without interference from the N-H or a C-7 hydroxyl group. In contrast, starting with the unprotected 7-hydroxyindole would necessitate additional protection/deprotection steps, lowering the overall process efficiency and yield. The dual-protection strategy offered by this specific compound is integral to achieving high-yield outcomes in lengthy synthetic sequences. [1]

| Evidence Dimension | Synthetic Route Efficiency |

| Target Compound Data | Enables direct, high-yield C-3 functionalization in a multi-step synthesis. |

| Comparator Or Baseline | An unprotected 7-hydroxyindole analog, which would require at least two additional process steps (protection and deprotection). |

| Quantified Difference | Avoids a 2-step protection/deprotection sequence, improving atom economy and reducing process time. |

| Conditions | Multi-step synthesis of complex indole-based active pharmaceutical ingredients. |

For process development and scale-up, minimizing the number of synthetic steps is critical for improving overall yield, reducing costs, and simplifying manufacturing.

Superior Performance in Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

The N-Boc protecting group is crucial for achieving high yields in Suzuki-Miyaura cross-coupling reactions. In a study on base-free carbonylative Suzuki couplings, a generic N-Boc protected 3-bromoindole demonstrated a 77% isolated yield. [1] This contrasts with unprotected indoles, where the acidic N-H proton can interfere with the basic conditions typically required for the catalytic cycle, leading to lower yields and the formation of byproducts. [2] The Boc group enhances substrate solubility and electronically modifies the indole ring, facilitating clean and efficient transmetalation and reductive elimination steps. [2]

| Evidence Dimension | Isolated Yield in Carbonylative Suzuki Coupling |

| Target Compound Data | 77% (for a representative N-Boc-3-bromoindole). [<a href="https://pubs.acs.org/doi/10.1021/ol500473j" target="_blank">1</a>] |

| Comparator Or Baseline | N-H indoles, which are known to be problematic substrates under standard basic Suzuki conditions due to competitive deprotonation. [<a href="https://pubs.acs.org/doi/abs/10.1021/cr00039a007" target="_blank">2</a>] |

| Quantified Difference | Significantly improved yield and cleaner reaction profile compared to unprotected analogs. |

| Conditions | Pd(dba)2 catalysis, (t-Bu)3P·HBF4 ligand, with phenyl DABO boronate under base-free conditions. [<a href="https://pubs.acs.org/doi/10.1021/ol500473j" target="_blank">1</a>] |

For syntheses requiring C-3 arylation or acylation, selecting this N-Boc protected precursor directly translates to higher product yields, simpler purification, and more reliable process outcomes.

Enabling Selective C-2 Functionalization via Halogen-Metal Exchange

The combination of an N-Boc group and a C-3 bromo substituent is a well-established strategy for directing regioselective functionalization at the C-2 position. The Boc group facilitates clean halogen-metal exchange (e.g., with n-BuLi or t-BuLi) at the C-3 position, which then directs deprotonation or rearrangement to form a C-2 organometallic intermediate. This would be impossible with an N-H indole, as the organolithium reagent would simply deprotonate the acidic nitrogen. This method allows for the sequential and controlled introduction of substituents at both the C-2 and C-3 positions, a critical capability for building complex molecular architectures. [1]

| Evidence Dimension | Regiochemical Control in Lithiation |

| Target Compound Data | Enables selective formation of a C-2 lithiated species via halogen dance or directed metallation. |

| Comparator Or Baseline | N-H-3-bromoindole, which undergoes non-selective deprotonation at the N-1 position. |

| Quantified Difference | Provides absolute regiocontrol for C-2 functionalization, which is otherwise unachievable. |

| Conditions | Reaction with organolithium reagents (e.g., n-BuLi, t-BuLi) in aprotic solvents at low temperatures. |

This compound is the material of choice for syntheses requiring precise, stepwise construction of 2,3-disubstituted indoles, a common motif in kinase inhibitors and other bioactive molecules.

Core Building Block for C-3 Arylated or Alkenylated 7-Hydroxyindoles

This intermediate is optimally suited for Suzuki, Heck, or Sonogashira coupling reactions to install aryl, vinyl, or alkynyl groups at the C-3 position. The robust Boc and Benzyl protecting groups ensure high yields and clean conversions. Subsequent deprotection under standard conditions provides direct access to C-3 functionalized 7-hydroxyindoles, which are key pharmacophores in various therapeutic areas. [1]

Precursor for Synthesizing 2,3-Disubstituted Indole-Based Kinase Inhibitors

Leveraging the ability to perform selective C-2 lithiation followed by quenching with an electrophile, this compound serves as an ideal starting point for the controlled, sequential synthesis of 2,3-disubstituted indoles. This specific substitution pattern is critical for the activity of numerous kinase inhibitors and other targeted therapeutics. [2]

Fragment-Based Drug Discovery (FBDD) Programs Targeting Indole-Binding Pockets

As a stable, reliably reactive, and highly functionalized fragment, this compound is valuable in FBDD campaigns. It allows for the systematic exploration of chemical space around the 7-oxy-indole core through parallel synthesis, enabling the rapid generation of libraries for screening against protein targets where indole recognition is key.

Application Fit Matrix

References

- [1] Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- [2] Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.

XLogP3

Wikipedia

Explore Compound Types